Olvanil Olvanil N-Vanillyloleamide is a member of methoxybenzenes and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 58493-49-5
VCID: VC0538056
InChI: InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol

Olvanil

CAS No.: 58493-49-5

Cat. No.: VC0538056

Molecular Formula: C26H43NO3

Molecular Weight: 417.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Olvanil - 58493-49-5

Specification

CAS No. 58493-49-5
Molecular Formula C26H43NO3
Molecular Weight 417.6 g/mol
IUPAC Name (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Standard InChI InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10-
Standard InChI Key OPZKBPQVWDSATI-KHPPLWFESA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Olvanil (CAS No. 58493-49-5) is an amide derived from vanillylamine and oleic acid, with the molecular formula C₂₆H₄₃NO₃ and a molecular weight of 417.62 g/mol . Its structure includes a vanillyl group (4-hydroxy-3-methoxybenzyl) linked to an oleoyl chain via an amide bond, which confers both lipophilicity and receptor-binding specificity. The presence of a cis-double bond at the 9-position of the oleic acid moiety is critical for its biological activity .

Physical and Chemical Data

The compound exhibits the following physicochemical properties :

PropertyValue
Melting Point36°C
Boiling Point596.1±50.0°C (Predicted)
Density0.982±0.06 g/cm³
Solubility in Water<0.2 mg/mL
Solubility in DMSO20 mg/mL
pKa9.76±0.20
LogP7.69

Olvanil is typically stored at -20°C in desiccated conditions to maintain stability . Its poor aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies .

Pharmacological Profile

TRPV1 Receptor Agonism

Olvanil demonstrates high potency at TRPV1 receptors, with half-maximal effective concentrations (EC₅₀) of 0.7 nM in human receptors and 8.1 pEC₅₀ in rat models . This exceeds the activity of capsaicin, its natural counterpart, by nearly 100-fold, making it one of the most potent synthetic vanilloids identified . Activation of TRPV1 by olvanil induces calcium influx, leading to neuronal depolarization and subsequent desensitization, a mechanism leveraged for analgesic effects .

CB1 Receptor Binding

Olvanil exhibits partial agonism at CB1 receptors, though it lacks affinity for CB2 receptors . This interaction may contribute to its systemic antinociceptive effects, particularly in models of neuropathic pain, where CB1 activation modulates glutamate release and synaptic plasticity .

Mechanisms of Action in Disease Models

Anti-Proliferative Activity

Olvanil inhibits the proliferation of C6 glioma cells with an IC₅₀ of 5.5 μM, a effect mediated by TRPV1-dependent calcium signaling and subsequent apoptosis . This cytotoxic activity is selective for cancer cells, as normal astrocytes remain unaffected at similar concentrations .

Metabolic and Bone Homeostasis

Recent studies indicate that olvanil modulates osteoclastogenesis under acidic conditions, a process implicated in diabetic bone loss . By activating TRPV1 in osteoclast precursors, it enhances proton sensing and calcium signaling, potentially offering a therapeutic avenue for osteoporosis .

Recent Advances and Future Directions

TRPV1-CB1 Crosstalk

Emerging evidence highlights the interplay between TRPV1 and CB1 receptors in olvanil’s effects. Co-administration with CB1 antagonists attenuates its analgesic activity, implicating endocannabinoid signaling in its mechanism .

Drug Delivery Innovations

Nanoparticle formulations of olvanil are under investigation to enhance bioavailability and reduce systemic exposure. Early results show improved targeting to dorsal root ganglia, minimizing off-target effects .

Clinical Trials

Despite promising preclinical data, no clinical trials have been initiated, partly due to challenges in achieving stable plasma concentrations. Future research must address pharmacokinetic limitations to advance therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator